Amiperone
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Overview
Description
Amiperone is a chemical compound that belongs to the phenylpiperazine class of compounds. It is a dopamine antagonist and is used in scientific research as a tool to study the effects of dopamine antagonism on various biological systems.
Scientific Research Applications
Amiperone is primarily used in scientific research as a tool to study the effects of dopamine antagonism on various biological systems. It has been used to study the role of dopamine in drug addiction, schizophrenia, and other neurological disorders. Amiperone has also been used in studies to investigate the effects of dopamine antagonism on behavior, cognition, and memory.
Mechanism Of Action
Amiperone acts as a dopamine antagonist by binding to dopamine receptors and preventing the binding of dopamine. This results in a decrease in dopamine activity, which can lead to a variety of physiological and behavioral effects.
Biochemical And Physiological Effects
The biochemical and physiological effects of amiperone are primarily related to its dopamine antagonism. Amiperone has been shown to decrease dopamine activity in various regions of the brain, which can lead to changes in behavior, cognition, and memory. It has also been shown to have effects on other neurotransmitters such as serotonin and norepinephrine.
Advantages And Limitations For Lab Experiments
One advantage of using amiperone in lab experiments is its specificity for dopamine receptors. This allows researchers to study the effects of dopamine antagonism without affecting other neurotransmitters. However, one limitation of using amiperone is its relatively short half-life, which can make it difficult to study long-term effects.
Future Directions
There are several future directions for research on amiperone. One area of research could be to investigate the effects of amiperone on other neurotransmitter systems, such as the glutamate system. Another area of research could be to study the effects of long-term amiperone use on behavior and cognition. Additionally, researchers could investigate the potential therapeutic uses of amiperone for neurological disorders such as schizophrenia and drug addiction.
Synthesis Methods
The synthesis of amiperone involves the reaction of 1-(2-bromoethyl)-4-chlorobenzene with piperazine in the presence of a base such as potassium carbonate. The resulting product is then purified through recrystallization to obtain pure amiperone.
properties
CAS RN |
1580-71-8 |
---|---|
Product Name |
Amiperone |
Molecular Formula |
C24H28ClFN2O2 |
Molecular Weight |
430.9 g/mol |
IUPAC Name |
4-(4-chlorophenyl)-1-[4-(4-fluorophenyl)-4-oxobutyl]-N,N-dimethylpiperidine-4-carboxamide |
InChI |
InChI=1S/C24H28ClFN2O2/c1-27(2)23(30)24(19-7-9-20(25)10-8-19)13-16-28(17-14-24)15-3-4-22(29)18-5-11-21(26)12-6-18/h5-12H,3-4,13-17H2,1-2H3 |
InChI Key |
WMVSIGOLIQMRHF-UHFFFAOYSA-N |
SMILES |
CN(C)C(=O)C1(CCN(CC1)CCCC(=O)C2=CC=C(C=C2)F)C3=CC=C(C=C3)Cl |
Canonical SMILES |
CN(C)C(=O)C1(CCN(CC1)CCCC(=O)C2=CC=C(C=C2)F)C3=CC=C(C=C3)Cl |
Other CAS RN |
1580-71-8 |
Origin of Product |
United States |
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